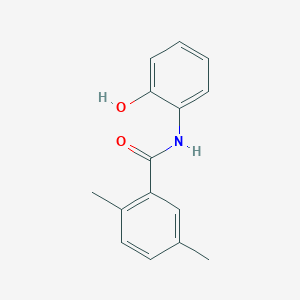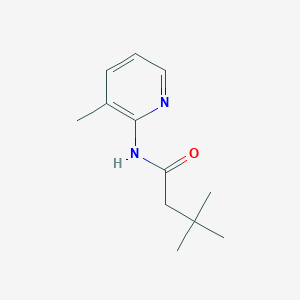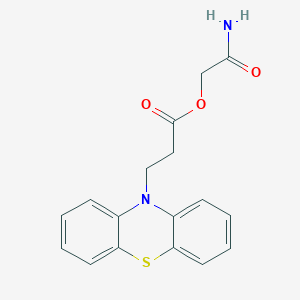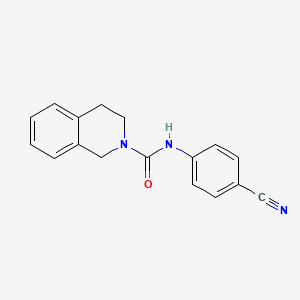
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CMMPB, and it has been found to have a number of interesting properties that make it useful for a variety of research applications.
Wirkmechanismus
The mechanism of action of CMMPB is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, CMMPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain, and the inhibition of COX-2 can help to reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMMPB are complex and varied. Some of the most notable effects of CMMPB include its anti-inflammatory and analgesic properties, as well as its ability to inhibit the activity of certain enzymes in the body. Additionally, CMMPB has been found to have antioxidant properties, which makes it useful for studying the mechanisms of oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMMPB in lab experiments is that it has been extensively studied and characterized. This means that researchers have a good understanding of its properties and how it interacts with other molecules in the body. Additionally, CMMPB has a number of interesting properties that make it useful for studying a variety of different biological processes.
However, there are also some limitations to using CMMPB in lab experiments. For example, it can be difficult and expensive to synthesize, which can limit its availability for some researchers. Additionally, CMMPB is not very soluble in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are a number of interesting future directions for research on CMMPB. One potential area of research is to further investigate its anti-inflammatory and analgesic properties, and to explore its potential as a treatment for conditions such as arthritis and chronic pain. Additionally, researchers could investigate the mechanisms of action of CMMPB in more detail, in order to gain a better understanding of how it interacts with other molecules in the body. Finally, researchers could explore the potential use of CMMPB as an antioxidant, and investigate its potential as a treatment for conditions related to oxidative stress.
Synthesemethoden
The synthesis of CMMPB is a complex process that involves several steps. The first step involves the preparation of 2-chloro-5-methylsulfanylbenzoic acid, which is then reacted with thionyl chloride to produce 2-chloro-5-methylsulfanylbenzoyl chloride. This compound is then reacted with 5-methyl-2-phenylpyrazole-3-carboxylic acid to produce CMMPB.
Wissenschaftliche Forschungsanwendungen
CMMPB has been studied extensively for its potential applications in scientific research. It has been found to have a number of interesting properties that make it useful for a variety of research applications. For example, CMMPB has been found to have potent anti-inflammatory properties, which makes it useful for studying the mechanisms of inflammation in the body. Additionally, CMMPB has been found to have potent analgesic properties, which makes it useful for studying the mechanisms of pain in the body.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-10-17(22(21-12)13-6-4-3-5-7-13)20-18(23)15-11-14(24-2)8-9-16(15)19/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEYXKNULGZLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)
![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)

![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)


![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)
![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)

![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)